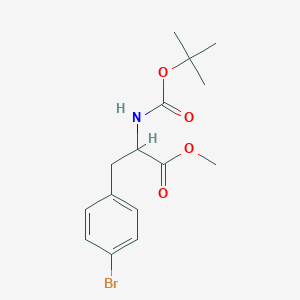

Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Description

(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 266306-18-7) is a chiral amino acid derivative with the molecular formula C₁₅H₂₀BrNO₄ and a molecular weight of 358.23 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety, with a 4-bromophenyl substituent at the β-position of the propanoate backbone. This compound is widely used in pharmaceutical synthesis, particularly as an intermediate in the preparation of peptidomimetics and enzyme inhibitors .

Key physicochemical properties include:

- Log Po/w: ~2.95 (indicating moderate lipophilicity)

- Solubility: 0.118 mg/mL in water (ESOL prediction) .

- Bioavailability: High gastrointestinal absorption and blood-brain barrier (BBB) penetration .

- Safety: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFQRJWLHKSHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and tert-butyl carbamate.

Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with tert-butyl carbamate to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

Esterification: The amine is then esterified with methyl acrylate under basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the synthesis may be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

Substitution: Products with different substituents on the phenyl ring.

Deprotection: The free amine derivative.

Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The Boc group provides steric hindrance, protecting the amine functionality during reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors.

Comparison with Similar Compounds

A. Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (33)

- Structure : Replaces the 4-bromophenyl group with a 4-(tert-butyl)phenyl substituent.

- Synthesis : Prepared via GP1 methodology using a thianthrenium salt and methyl acrylate (52% yield) .

- Properties : Increased steric bulk due to the tert-butyl group may reduce reactivity in coupling reactions compared to the bromophenyl analogue.

B. Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate

C. tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate (2)

D. Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate

- Structure: Doubly Boc-protected amino group and pyridinyl substituent.

- Deprotection : Requires LiOH in THF/H₂O, contrasting with single-Boc analogues .

Physicochemical and Pharmacokinetic Comparisons

*Predicted based on polar pyridine ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate?

- Methodological Answer : The compound is typically synthesized via β-arylation or cross-coupling reactions. For example, enantiomerically pure (S)-isomers are prepared using methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate as a precursor in palladium-catalyzed coupling with bromophenyl derivatives. Reaction conditions (e.g., hexane:AcOEt = 90:10 for chromatography) yield 82–90% purity . Key steps include Boc-protection of the amino group and careful solvent selection to avoid racemization.

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry, particularly the Boc-protected amino and bromophenyl groups. Mass spectrometry (MS) validates molecular weight (358.23 g/mol, C₁₅H₂₀BrNO₄), while HPLC monitors reaction progress and purity (>95%). Automated column chromatography (hexane:AcOEt gradients) is recommended for purification .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

- Methodological Answer : The compound has moderate solubility in organic solvents (log P = ~2.95) and low aqueous solubility (0.118 mg/mL in water). Stability tests indicate storage at 2–8°C in dry conditions to prevent Boc-group hydrolysis. Solubility can be enhanced using polar aprotic solvents (e.g., THF) for reactions .

Advanced Research Questions

Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 4-bromophenyl group acts as an electrophilic partner in Suzuki-Miyaura or Ullmann couplings. Kinetic studies suggest a Heck-type pathway for β-arylation, where the bromine atom facilitates oxidative addition to palladium catalysts. Comparative studies with iodophenyl analogs show slower kinetics but higher regioselectivity .

Q. What strategies mitigate conflicting data in Boc-deprotection yields during peptide synthesis?

- Methodological Answer : Contradictions in deprotection efficiency (e.g., acidolysis vs. enzymatic cleavage) arise from solvent polarity and temperature. For example, LiOH/THF-H₂O systems achieve >85% yield in Boc removal, while TFA/DCM may degrade the methyl ester. Optimize pH (6–7) and monitor via TLC to balance reaction speed and byproduct formation .

Q. How can computational modeling predict CYP enzyme interactions for this compound?

- Methodological Answer : Molecular docking studies (using Autodock Vina) correlate with experimental CYP2C19 inhibition data (IC₅₀ < 10 µM). The bromophenyl group contributes to hydrophobic binding in CYP active sites. Compare with fluorophenyl analogs to assess electronic effects on inhibition .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.